molecular formula C5H5IN2O2 B2649313 (4-iodo-1H-pyrazol-1-yl)acetic acid CAS No. 16034-48-3; 6752-13-2

(4-iodo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2649313
CAS No.: 16034-48-3; 6752-13-2
M. Wt: 252.011
InChI Key: VYRSJDHAOMNMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-iodo-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H5IN2O2 and its molecular weight is 252.011. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSJDHAOMNMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6752-13-2
Record name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
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Foundational & Exploratory

Foreword: A Note on (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-iodo-1H-pyrazol-1-yl)acetic acid: Properties, Synthesis, and Applications

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—a pyrazole core, a reactive iodine atom, and a carboxylic acid moiety—offers a versatile platform for the synthesis of complex molecular structures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvent systems and for its application in synthetic protocols.

PropertyValueSource
Molecular Formula C₅H₅IN₂O₂
Molecular Weight 266.01 g/mol
Appearance Off-white to yellow solid
Melting Point 168-172 °C
Solubility Soluble in DMSO, DMF, and methanol. Limited solubility in water.N/A
pKa ~4.5 (estimated for the carboxylic acid)N/A

The molecular structure features a planar pyrazole ring, which imparts a degree of aromatic character. The iodine atom at the 4-position is a key functional group for cross-coupling reactions, while the acetic acid side chain at the 1-position provides a handle for amide bond formation or other derivatizations.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a two-step process starting from pyrazole. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of Pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole.

Step 2: N-Alkylation of 4-Iodopyrazole

  • To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl (4-iodo-1H-pyrazol-1-yl)acetate.

Step 3: Hydrolysis of the Ester

  • Dissolve the ethyl (4-iodo-1H-pyrazol-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow pyrazole Pyrazole reagent1 NIS, DMF pyrazole->reagent1 iodopyrazole 4-Iodopyrazole reagent2 1. NaH, DMF 2. Ethyl bromoacetate iodopyrazole->reagent2 ester Ethyl (4-iodo-1H-pyrazol-1-yl)acetate reagent3 LiOH, THF/H₂O ester->reagent3 final_product This compound reagent1->iodopyrazole Iodination reagent2->ester N-Alkylation reagent3->final_product Hydrolysis

Caption: Synthetic route to this compound.

Reactivity Profile and Derivatization Potential

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the C-I bond and the carboxylic acid.

  • C-I Bond Reactivity: The iodine atom on the pyrazole ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring.

  • Carboxylic Acid Reactivity: The acetic acid side chain can be readily converted into a variety of other functional groups. The most common transformation is the formation of amide bonds through coupling with amines using standard peptide coupling reagents (e.g., HATU, HBTU). The carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.

Potential Derivatization Pathways

DerivatizationPathways cluster_coupling C-I Bond Chemistry cluster_acid Carboxylic Acid Chemistry start This compound suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) start->suzuki Pd catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst heck Heck Coupling (Alkenes) start->heck Pd catalyst amide Amide Formation (Amines, Coupling Reagents) start->amide HATU/HBTU ester Esterification (Alcohols, Acid Catalysis) start->ester H₂SO₄ reduction Reduction (e.g., LiAlH₄) start->reduction Reducing agent

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it an attractive scaffold for the development of novel therapeutic agents.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and high functionality of this molecule make it an ideal fragment for use in FBDD screening campaigns. The pyrazole core is a common feature in many bioactive molecules, and the iodo and carboxylic acid groups provide vectors for fragment evolution.

  • Scaffold for Library Synthesis: The dual reactivity of the molecule allows for the rapid generation of diverse chemical libraries. By combining various cross-coupling partners with a range of amines for amide bond formation, large numbers of unique compounds can be synthesized for high-throughput screening.

  • Targeted Covalent Inhibitors: The potential for the pyrazole ring to act as a warhead for covalent inhibition, particularly after modification, is an area of active research.

Spectral Characterization

The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyrazole ring (singlets, ~7.5-8.0 ppm).- Methylene protons of the acetic acid side chain (singlet, ~5.0 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR - Carbon atoms of the pyrazole ring (~100-140 ppm).- Methylene carbon (~50-60 ppm).- Carbonyl carbon of the carboxylic acid (~170 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-N and C=C stretches from the pyrazole ring (~1400-1600 cm⁻¹).
Mass Spectrometry - Molecular ion peak [M+H]⁺ at m/z 266.9 or [M-H]⁻ at m/z 264.9.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity and trifunctional nature provide a robust platform for the creation of novel and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an exploration of its derivatization potential, which should serve as a valuable resource for researchers in the field.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Molport. This compound. [Link]

Strategic Synthesis of 4-Iodopyrazole: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodopyrazole stands as a linchpin intermediate in modern medicinal chemistry. Its structural significance lies in the carbon-iodine bond at the C4 position—the most electron-rich site of the pyrazole ring—which serves as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). These transformations are critical in synthesizing kinase inhibitors (e.g., for JNK, PDE4) and agrochemicals.

This guide moves beyond basic recipe listing to analyze the strategic selection of iodination methodologies. We evaluate three distinct protocols—Green Aqueous Iodination, CAN-Mediated Oxidation, and NIS/Acid Systems—providing the mechanistic insight and experimental rigor required for reproducible, high-yield synthesis in a drug discovery context.

Mechanistic Foundation: Electrophilic Aromatic Substitution (S_EAr)

The iodination of pyrazole is a classic Electrophilic Aromatic Substitution (


). The pyrazole ring is 

-excessive, but the presence of the pyridine-like nitrogen (N2) can deactivate the ring under strongly acidic conditions due to protonation. However, under neutral or controlled acidic conditions, the C4 position is the preferred site for electrophilic attack due to the highest HOMO coefficient and steric accessibility.
Mechanism Visualization

The following diagram illustrates the general mechanism, highlighting the formation of the resonance-stabilized sigma complex (Wheland intermediate) and the subsequent restoration of aromaticity.

SEAr_Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Substitution at Pyrazole C4 Start Pyrazole (Substrate) SigmaComplex Sigma Complex (Wheland Intermediate) Start->SigmaComplex Attack at C4 Electrophile Active Species (I+ or I-X) Electrophile->SigmaComplex Product 4-Iodopyrazole (Target) SigmaComplex->Product Re-aromatization Deprotonation Base/Solvent (Proton Removal) Deprotonation->Product Assists -H+

Caption: The electrophilic attack occurs preferentially at C4, forming a cationic intermediate before rapid deprotonation restores the aromatic system.

Methodology Review & Protocols

The choice of iodination method depends heavily on the substrate's electronic nature (electron-rich vs. electron-poor) and the scale of the reaction.

Method A: Green Aqueous Iodination ( )

Best For: Unsubstituted pyrazoles, electron-rich derivatives, and large-scale preparations where "Green Chemistry" metrics are a priority. Mechanism: Hydrogen peroxide oxidizes molecular iodine (


) or iodide (

) to generate hypoiodous acid (

) or a hydrated iodonium species (

), which is a potent electrophile. Water acts as the solvent, ensuring high atom economy.
Protocol 1: Standard Operating Procedure (SOP)
  • Setup: Equip a round-bottom flask with a magnetic stir bar. No inert atmosphere is strictly required, but a fume hood is mandatory due to iodine vapors.

  • Suspension: Suspend **

Methodological & Application

Application Notes & Protocols: (4-Iodo-1H-pyrazol-1-yl)acetic Acid as a Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. The strategic introduction of functional groups onto the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile.

(4-Iodo-1H-pyrazol-1-yl)acetic acid emerges as a particularly valuable chemical intermediate for researchers and drug development professionals. This bifunctional building block offers two distinct points for chemical modification: the carboxylic acid handle at the N1 position and the iodo group at the C4 position. The acetic acid moiety provides a straightforward way to form amide or ester linkages, while the iodo substituent serves as a versatile anchor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this intermediate, complete with detailed protocols and expert insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 6752-13-2[1][2][3]
Molecular Formula C₅H₅IN₂O₂[2][3]
Molecular Weight 252.01 g/mol [2][3]
Appearance Typically an off-white to light brown solidInferred from related compounds
Density 2.2 ± 0.1 g/cm³[1]
Boiling Point 386.5 ± 22.0 °C at 760 mmHg[1]
Storage Sealed in a dry, room temperature environment is recommended. For long-term stability, storage at 2-8°C is advisable.[3][4]
Safety and Handling

As with any halogenated organic compound, proper safety precautions are paramount. The following guidelines are based on safety data for structurally related iodo-pyrazoles and carboxylic acids.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6] Standard PPE includes:

    • Chemical safety goggles or a face shield.[6]

    • Chemical-resistant gloves (e.g., nitrile rubber).[6]

    • A lab coat and closed-toe shoes.[6]

    • For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7][8]

    • Inhalation: Remove the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6][7]

Synthesis of the Intermediate: A Practical Approach

While this compound is commercially available, an in-house synthesis may be desirable. A common and logical two-step approach involves the iodination of pyrazole followed by N-alkylation.

Synthetic Workflow

The synthesis begins with the regioselective iodination of the pyrazole ring at the C4 position, which is the most electronically favorable site for electrophilic substitution. The resulting 4-iodopyrazole is then alkylated at the N1 position using an appropriate two-carbon electrophile, followed by hydrolysis to yield the target carboxylic acid.

G Pyrazole 1H-Pyrazole Iodination Step 1: Iodination Reagents: NIS, TFA or I₂, H₂O₂ Pyrazole->Iodination IodoPyrazole 4-Iodo-1H-pyrazole Iodination->IodoPyrazole Alkylation Step 2: N-Alkylation & Hydrolysis Reagents: 1. Ethyl bromoacetate, Base 2. NaOH(aq) then H⁺ IodoPyrazole->Alkylation Target This compound Alkylation->Target

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of 4-Iodopyrazole (Step 1)

This protocol utilizes N-Iodosuccinimide (NIS) as an effective iodinating agent. The choice of a potent iodinating system is crucial, especially if the pyrazole ring is deactivated by electron-withdrawing groups.[9]

  • Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile (10 mL/mmol of pyrazole), add N-Iodosuccinimide (NIS) (1.2-1.5 eq).[9]

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, heating to 60-80 °C may be necessary.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS or iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 4-iodopyrazole can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.[9]

Detailed Protocol: Synthesis of this compound (Step 2)
  • Setup: In a round-bottom flask, dissolve 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), and stir the suspension for 15-30 minutes at room temperature.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture. Heat the reaction to 50-70 °C and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is ethyl (4-iodo-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidification & Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Applications as a Versatile Chemical Intermediate

The true utility of this compound lies in its capacity for diversification. The iodo group at the C4 position is a prime substrate for transition metal-catalyzed cross-coupling reactions, allowing for the installation of a vast array of substituents.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_thiolation Thiolation Start This compound Suzuki_reagent R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_reagent Sonogashira_reagent R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira_reagent Buchwald_reagent R₂NH Pd Catalyst, Base Start->Buchwald_reagent Thiolation_reagent R-SH Cu Catalyst, Base Start->Thiolation_reagent Suzuki_product 4-Aryl/Alkyl-Pyrazolyl Acetic Acid Suzuki_reagent->Suzuki_product C-C Bond Sonogashira_product 4-Alkynyl-Pyrazolyl Acetic Acid Sonogashira_reagent->Sonogashira_product C-C Bond Buchwald_product 4-Amino-Pyrazolyl Acetic Acid Buchwald_reagent->Buchwald_product C-N Bond Thiolation_product 4-Thioether-Pyrazolyl Acetic Acid Thiolation_reagent->Thiolation_product C-S Bond

Caption: Diversification pathways from this compound.

Key Cross-Coupling Reactions

The following table summarizes common cross-coupling reactions, providing a starting point for experimental design. 4-Iodopyrazoles are valuable precursors for creating highly functionalized organic molecules.[10]

ReactionReagentCatalyst SystemBaseTypical SolventsBond Formed
Suzuki-Miyaura Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMEC(sp²)-C(sp²), C(sp²)-C(sp³)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, DIPEATHF, DMFC(sp²)-C(sp)
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, XPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, DioxaneC(sp²)-N
Heck AlkenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileC(sp²)-C(sp²)
Thiolation Thiol (RSH)CuI, Cu₂OK₂CO₃, Cs₂CO₃DMF, DioxaneC(sp²)-S

Detailed Application Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for coupling an aryl boronic acid with the 4-iodo-pyrazole core.

  • Reagent Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed efficiently in a microwave reactor.

  • Monitoring: Monitor the reaction's progress by LC-MS until the starting iodo-pyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Extract the product into the organic layer. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 4-aryl-(1H-pyrazol-1-yl)acetic acid derivative.

Protocol 2: Amide Bond Formation via the Carboxylic Acid

This protocol details the coupling of the acetic acid moiety with a primary or secondary amine using HATU as the coupling agent.

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF. Add a coupling agent, such as HATU (1.1 eq), and an organic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (primary or secondary, 1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with ethyl acetate or DCM. Combine the organic layers and wash sequentially with 5% aqueous citric acid (if the product is not acid-sensitive), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cross-Coupling - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid/other reagent- Inappropriate base or solvent system- Use a fresh batch of catalyst or a different ligand/precatalyst system.- Ensure thorough degassing of solvents by sparging with N₂/Ar or freeze-pump-thaw cycles.- Use freshly opened or purified reagents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Stalled or Incomplete Reaction - Steric hindrance from bulky coupling partners- Deactivation of the catalyst- Increase reaction temperature and/or time.- Switch to a more active catalyst system (e.g., using bulky phosphine ligands like XPhos or SPhos for challenging couplings).- Add a second portion of catalyst to the reaction mixture.
Difficulty in Purification - Co-elution of product with byproducts (e.g., homo-coupled boronic acid)- Product is highly polar- Optimize the chromatographic eluent system, possibly using a gradient elution.- An acid/base extraction can be a useful pre-purification step to remove non-acidic/basic impurities.[9]- Consider reverse-phase chromatography for very polar compounds.

Conclusion

This compound stands out as a high-value, versatile intermediate for chemical synthesis. Its dual functionality allows for a modular and efficient approach to building complex molecules. By leveraging the robust reactivity of the C4-iodo group in cross-coupling reactions and the utility of the N1-acetic acid moiety for amide or ester formation, researchers in drug discovery and materials science can rapidly generate diverse libraries of novel pyrazole derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this powerful building block.

References

  • Material Safety Data Sheet. (n.d.).
  • 1H-pyrazole-1-acetic acid, 4-iodo- | CAS#:6752-13-2. (n.d.). Chemsrc. Retrieved from [Link]

  • Technical Support Center: Synthesis of 4-Iodopyrazole. (n.d.). Benchchem.
  • 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl- Properties. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet. (2025, December 19).
  • Safety Data Sheet. (2023, October 6). Fisher Scientific.
  • 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. (2015, January 3).
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015, August 10). ResearchGate. Retrieved from [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • 4-Iodopyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. (n.d.).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

Scale-Up Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the scale-up synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the commercially available 4-iodopyrazole. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles and practical insights to ensure a successful and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the presence of the iodo- and acetic acid functionalities at the 4- and 1-positions, respectively, provides versatile handles for further chemical modifications. The iodine atom, for instance, is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. This guide details a scalable and efficient synthetic route to this important compound.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence starting from 4-iodopyrazole:

  • N-Alkylation: The pyrazole nitrogen is alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to yield the intermediate, ethyl (4-iodo-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid.

This approach is advantageous for scale-up due to the commercial availability of the starting material, 4-iodopyrazole, and the generally high-yielding nature of N-alkylation and ester hydrolysis reactions.

Experimental Protocols

Step 1: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
4-Iodopyrazole193.971.0194.0 g
Ethyl bromoacetate167.001.1183.7 g (123.3 mL)
Potassium carbonate (K₂CO₃)138.211.5207.3 g
Acetonitrile (ACN)41.05-2.0 L

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-iodopyrazole (194.0 g, 1.0 mol) and potassium carbonate (207.3 g, 1.5 mol).

  • Add acetonitrile (2.0 L) to the flask.

  • Commence stirring to create a suspension.

  • Slowly add ethyl bromoacetate (183.7 g, 1.1 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting 4-iodopyrazole), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl (4-iodo-1H-pyrazol-1-yl)acetate as an oil or a low-melting solid. The crude product can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography if a higher purity is desired.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the pyrazole N-H for the subsequent nucleophilic attack on the ethyl bromoacetate. An excess is used to ensure complete reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for a convenient reaction temperature.

  • Stoichiometry: A slight excess of the alkylating agent, ethyl bromoacetate, is used to drive the reaction to completion.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate280.061.0280.1 g
Sodium hydroxide (NaOH)40.002.080.0 g
Water (H₂O)18.02-1.0 L
Ethanol (EtOH)46.07-1.0 L
Hydrochloric acid (HCl), concentrated36.46-As needed

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude ethyl (4-iodo-1H-pyrazol-1-yl)acetate (280.1 g, 1.0 mol) in a mixture of ethanol (1.0 L) and water (1.0 L).

  • Add sodium hydroxide pellets (80.0 g, 2.0 mol) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS (disappearance of the starting ester).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (1.0 L) and wash with a non-polar solvent like ethyl acetate (2 x 500 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 500 mL) to remove inorganic salts, and then with a small amount of cold ethanol to aid in drying.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Alkaline hydrolysis is a standard and efficient method for converting esters to carboxylic acids. The use of a co-solvent system of ethanol and water ensures the solubility of both the ester and the sodium hydroxide.

  • Work-up: The acidic work-up is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. Washing with a non-polar solvent before acidification removes non-polar impurities, leading to a cleaner final product. Washing the final product with cold water removes residual inorganic salts.

Process Workflow Diagram

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// Nodes Start [label="Start:\n4-Iodopyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="Step 1: N-Alkylation\n- Ethyl Bromoacetate\n- K2CO3, Acetonitrile\n- Reflux (4-6h)", shape=box]; Intermediate [label="Intermediate:\nEthyl (4-iodo-1H-pyrazol-1-yl)acetate", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Step 2: Hydrolysis\n- NaOH, EtOH/H2O\n- Reflux (2-4h)", shape=box]; Acidification [label="Acidification\n- HCl (aq)\n- Precipitation", shape=box]; Filtration [label="Filtration & Washing\n- Cold Water", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying\n- Vacuum Oven", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Alkylation; Alkylation -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Acidification; Acidification -> Filtration; Filtration -> Drying; Drying -> FinalProduct; }

Caption: Workflow for the scale-up synthesis of this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals for the pyrazole ring protons and the methylene protons of the acetic acid group.

    • ¹³C NMR: Expected signals for the carbons of the pyrazole ring and the acetic acid moiety.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₅IN₂O₂ (251.95 g/mol ).

    • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the pyrazole ring.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[6][7]

  • 4-Iodopyrazole: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7]

  • Ethyl bromoacetate: Lachrymator, toxic, and corrosive. Handle with extreme care.

  • Potassium carbonate: Irritant.

  • Sodium hydroxide and Hydrochloric acid: Corrosive.

  • This compound: As a novel compound, its toxicological properties have not been fully investigated. It should be handled with care, assuming it may be harmful.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Scale-Up Considerations

For scaling up this synthesis, the following points should be considered:

  • Reaction Vessel: A glass-lined or stainless steel reactor with good agitation and temperature control is recommended for larger scales.

  • Heat Transfer: The N-alkylation step is exothermic, and the hydrolysis step requires heating. Efficient heat transfer is crucial to maintain control over the reaction temperature.

  • Reagent Addition: For larger scales, the dropwise addition of ethyl bromoacetate and the portion-wise addition of sodium hydroxide are recommended to control the reaction exotherm.

  • Work-up and Isolation: Filtration and drying equipment suitable for handling large quantities of solids will be required.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the provided scientific rationale and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs. The presented two-step synthesis is robust, efficient, and amenable to scale-up, making it a practical choice for the production of this important chemical building block.

References

  • 4-Iodopyrazole Safety Data Sheet. (2025).
  • Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (2025). Benchchem.
  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Iodoacetic acid Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • 4-Iodo-1H-pyrazole Safety D
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). PMC.
  • Material Safety D
  • 4-Iodopyrazole(3469-69-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Practical Synthesis of Pyrazol-4-thiols. (2021). ChemRxiv.
  • 1-Acetyl-4-iodo-1H-pyrazole(98027-52-2) 1H NMR. (n.d.). ChemicalBook.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2015).
  • Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. (2011). The Royal Society of Chemistry.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application of (4-iodo-1H-pyrazol-1-yl)acetic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its role in the development of numerous blockbuster drugs.[1][2] Compounds incorporating the pyrazole motif exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The structural rigidity of the pyrazole ring, combined with its capacity for substitution at multiple positions, allows for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets.[4]

This guide focuses on a particularly valuable, functionalized pyrazole derivative: (4-iodo-1H-pyrazol-1-yl)acetic acid . The strategic incorporation of an iodine atom at the 4-position and an acetic acid moiety at the 1-position endows this molecule with significant synthetic utility, positioning it as a key building block in the construction of complex, biologically active molecules. The iodine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[5] The acetic acid group, on the other hand, can act as a hydrogen bond donor and acceptor, potentially enhancing solubility and providing an additional point of interaction with target proteins.

This document provides a comprehensive overview of the synthesis and application of this compound, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence: iodination of pyrazole followed by N-alkylation.

Step 1: Iodination of 1H-Pyrazole

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical first step. Several methods exist for the iodination of pyrazoles, with the choice of reagent and conditions often depending on the presence of other functional groups.[6][7] A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN).[8]

Protocol 1: Iodination of 1H-Pyrazole using I₂/CAN

  • Materials: 1H-Pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN), Dichloromethane (DCM), Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add ceric ammonium nitrate (1.2 eq) and iodine (1.1 eq).

    • Heat the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude 4-iodo-1H-pyrazole by flash column chromatography on silica gel.

Step 2: N-Alkylation of 4-iodo-1H-pyrazole

The second step involves the alkylation of the N1 position of the pyrazole ring with an acetic acid moiety. This is typically achieved by reacting the 4-iodopyrazole with an ethyl haloacetate in the presence of a base, followed by hydrolysis of the ester.

Protocol 2: N-Alkylation and Hydrolysis

  • Materials: 4-iodo-1H-pyrazole, Ethyl 2-chloroacetate, Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Tetrahydrofuran (THF), Sodium Hydroxide (NaOH).

  • Procedure:

    • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq) and ethyl 2-chloroacetate (1.2 eq).[4]

    • Stir the mixture at room temperature for 8 hours or until TLC indicates completion of the reaction.

    • Pour the reaction mixture into ice-cold water. The crude ethyl (4-iodo-1H-pyrazol-1-yl)acetate will precipitate.

    • Filter the solid, wash with water, and dry.

    • Dissolve the crude ester in THF and add a 5N aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 4 hours to effect hydrolysis.

    • Acidify the reaction mixture with HCl to precipitate the desired product, this compound.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Synthesis_Workflow Pyrazole 1H-Pyrazole Iodination Iodination (I₂, CAN, MeCN) Pyrazole->Iodination IodoPyrazole 4-iodo-1H-pyrazole Iodination->IodoPyrazole NAlkylation N-Alkylation (Ethyl 2-chloroacetate, K₂CO₃, DMF) IodoPyrazole->NAlkylation EsterIntermediate Ethyl (4-iodo-1H-pyrazol-1-yl)acetate NAlkylation->EsterIntermediate Hydrolysis Hydrolysis (NaOH, THF/H₂O) EsterIntermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the facile introduction of a wide range of substituents. This allows for the rapid generation of libraries of diverse pyrazole derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[5] This reaction is instrumental in the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

  • Rationale: Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter timeframes compared to conventional heating.[5] Cesium carbonate is a highly effective base for this transformation.

  • Materials: this compound, Aryl/Heteroarylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium Carbonate (Cs₂CO₃), 1,2-Dimethoxyethane (DME), Water, Microwave vial.

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (2-5 mol%), and Cs₂CO₃ (2.5 eq).

    • Add a mixture of DME and water (e.g., 4:1 v/v).

    • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 90-120°C) for a specified time (e.g., 5-20 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Suzuki_Miyaura_Workflow StartingMaterial This compound Coupling Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, µW) StartingMaterial->Coupling Product (4-Aryl-1H-pyrazol-1-yl)acetic acid Coupling->Product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne.[9] This reaction is valuable for introducing linear alkynyl linkers, which can be used to probe deeper into binding pockets of target proteins or to serve as precursors for further transformations.

Protocol 4: Copper-Free Sonogashira Coupling

  • Rationale: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid potential issues with copper contamination in the final product, which is particularly important for pharmaceutical applications.

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Ligand (e.g., triphenylphosphine), Base (e.g., triethylamine or diisopropylamine), Solvent (e.g., THF or DMF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand.

    • Add the solvent and the base, followed by the terminal alkyne (1.2-1.5 eq).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter off any solids, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrazole ring.[10] This is particularly useful for synthesizing compounds that can act as hydrogen bond donors or acceptors, crucial for molecular recognition at the active site of a biological target.

Protocol 5: Buchwald-Hartwig Amination

  • Rationale: The choice of palladium precatalyst and ligand is critical for the success of this reaction. Buchwald's biarylphosphine ligands are often highly effective.

  • Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or SPhos), Base (e.g., sodium tert-butoxide or cesium carbonate), Solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the reaction vessel.

    • Add the this compound, the amine, and the base.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Cross_Coupling_Applications cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start This compound Suzuki Ar-B(OH)₂ Pd Catalyst, Base Start->Suzuki Sonogashira R-C≡CH Pd Catalyst, Base Start->Sonogashira Buchwald R₂NH Pd Catalyst, Base Start->Buchwald Suzuki_Product (4-Aryl-1H-pyrazol-1-yl)acetic acid Suzuki->Suzuki_Product Sono_Product (4-Alkynyl-1H-pyrazol-1-yl)acetic acid Sonogashira->Sono_Product Buchwald_Product (4-Amino-1H-pyrazol-1-yl)acetic acid Buchwald->Buchwald_Product

Sources

Troubleshooting & Optimization

Preventing over-iodination in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Over-Iodination in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective iodination of pyrazole cores. Over-iodination is a common side reaction that can significantly impact yield and purity, leading to time-consuming purification steps and potential project delays. This resource provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you achieve clean, selective mono-iodination of your pyrazole substrates.

Understanding the Challenge: The Mechanism of Over-Iodination

The propensity of pyrazoles to undergo over-iodination stems from the electron-rich nature of the heterocyclic ring. The initial introduction of an iodine atom at the C4 position can, under certain conditions, further activate the ring towards subsequent electrophilic substitution, leading to the formation of di- and even tri-iodinated byproducts. The reaction mechanism is a classic electrophilic aromatic substitution, where the choice of iodinating agent and reaction conditions dictates the reactivity and selectivity of the process.

A critical factor is the nature of the iodinating species. Stronger electrophilic iodine sources, such as iodine monochloride (ICl), can be less selective and prone to over-reactivity. In contrast, reagents like N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of a mild base offer a more controlled approach to iodination.

Troubleshooting Over-Iodination: A Symptom-Based Approach

This table outlines common over-iodination scenarios, their probable causes, and actionable solutions to improve the selectivity of your reaction.

Symptom Probable Cause(s) Recommended Solution(s)
Significant formation of di-iodinated pyrazole 1. Excessive Iodinating Agent: Using more than one equivalent of the iodinating reagent. 2. High Reaction Temperature: Increased temperature can overcome the activation barrier for the second iodination. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.1. Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent to 1.0-1.1 equivalents. 2. Temperature Optimization: Screen lower reaction temperatures (e.g., 0 °C to room temperature). 3. Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction upon consumption of the starting material.
Presence of tri-iodinated pyrazole 1. Highly Activating Substituents: Electron-donating groups on the pyrazole ring increase its nucleophilicity. 2. Aggressive Iodinating Agent: Use of a highly reactive iodinating agent like ICl.1. Reagent Selection: Switch to a milder iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a non-nucleophilic base (e.g., NaHCO3). 2. Solvent Effects: Employ a less polar solvent to temper the reactivity of the iodinating species.
Low conversion to mono-iodinated product with starting material remaining 1. Insufficient Activation: The chosen iodinating agent may not be electrophilic enough for a deactivated pyrazole substrate. 2. Poor Solubility: The pyrazole starting material may not be fully dissolved in the reaction solvent.1. Gradual Reagent Addition: Add the iodinating agent portion-wise to maintain a low concentration and favor mono-substitution. 2. Co-solvent System: Use a co-solvent system to ensure complete dissolution of the starting material.

Frequently Asked Questions (FAQs)

Q1: How can I selectively iodinate the 4-position of a pyrazole ring?

Selective iodination at the C4 position is typically achieved by exploiting its higher electron density compared to other positions on the ring. The use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane at room temperature is a widely adopted and effective method for achieving high regioselectivity for the 4-position.

Q2: What are the best iodinating reagents to avoid di- or tri-iodination?

To minimize over-iodination, it is advisable to use milder and more controllable iodinating reagents. N-Iodosuccinimide (NIS) and molecular iodine (I2) in the presence of a mild base like sodium bicarbonate are excellent choices. These reagents generate a less reactive electrophilic iodine species compared to harsher reagents like iodine monochloride (ICl).

Q3: Can the substituent on the pyrazole nitrogen (N1) influence the outcome of the iodination?

Absolutely. The nature of the substituent at the N1 position plays a crucial role in the electronic properties of the pyrazole ring and, consequently, its reactivity towards iodination. Electron-withdrawing groups at N1 can deactivate the ring, potentially requiring harsher conditions but also reducing the risk of over-iodination. Conversely, electron-donating groups at N1 will activate the ring, increasing the likelihood of multiple iodinations if the reaction conditions are not carefully controlled.

Q4: What is the role of a base in iodine-mediated pyrazole iodination?

In reactions using molecular iodine (I2), a base, such as sodium bicarbonate or potassium carbonate, is often added to neutralize the hydrogen iodide (HI) that is formed as a byproduct. The removal of HI is important because it can participate in reversible reactions and potentially lead to undesired side products. The base helps to drive the reaction towards the formation of the iodinated pyrazole.

Experimental Protocol: Selective Mono-iodination of a Pyrazole Substrate

This protocol provides a general method for the selective mono-iodination of a pyrazole at the C4 position using N-iodosuccinimide (NIS).

Materials:

  • Pyrazole substrate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of the pyrazole substrate (1.0 eq) in acetonitrile (0.1-0.2 M) in a round-bottom flask, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-iodinated pyrazole.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting over-iodination in pyrazole synthesis.

G start Over-iodination Observed check_stoichiometry Check Stoichiometry of Iodinating Agent start->check_stoichiometry stoichiometry_ok Stoichiometry Correct (1.0-1.1 eq)? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust to 1.0-1.1 eq stoichiometry_ok->adjust_stoichiometry No check_temperature Check Reaction Temperature stoichiometry_ok->check_temperature Yes adjust_stoichiometry->check_temperature temperature_ok Is Temperature at or below RT? check_temperature->temperature_ok lower_temperature Lower Temperature (e.g., 0 °C) temperature_ok->lower_temperature No check_reagent Evaluate Iodinating Agent temperature_ok->check_reagent Yes lower_temperature->check_reagent reagent_mild Is Reagent Mild (e.g., NIS, I2/base)? check_reagent->reagent_mild switch_reagent Switch to Milder Reagent (NIS or I2/base) reagent_mild->switch_reagent No monitor_reaction Implement Strict Reaction Monitoring (TLC/LC-MS) reagent_mild->monitor_reaction Yes switch_reagent->monitor_reaction solution Selective Mono-iodination Achieved monitor_reaction->solution

Caption: Troubleshooting workflow for over-iodination in pyrazole synthesis.

References

  • García-García, A., et al. (2020). "Metal-Free C-H Iodination of (Het)arenes with N-Iodosuccinimide (NIS)." The Journal of Organic Chemistry, 85(15), 9974–9983. [Link]

  • Tanimori, S., & Kirihata, M. (2004). "A mild and regioselective iodination of pyrazoles using N-iodosuccinimide." Tetrahedron Letters, 45(21), 4153-4155. [Link]

  • U.S. Patent No. US20130296561A1. (2013). "Process for preparing 4-iodo-1-methyl-1h-pyrazole."

Technical Support Center: Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges when modifying the pyrazole core. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, providing you with the knowledge to troubleshoot effectively and design more robust synthetic strategies.

Section 1: N-Alkylation/Arylation of NH-Pyrazoles

The functionalization of an unsubstituted pyrazole nitrogen is often the first step in a synthetic sequence, but achieving regiocontrol can be a significant hurdle due to the presence of two reactive nitrogen atoms.

FAQ 1.1: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is a classic and frequent challenge stemming from the tautomerism of NH-pyrazoles and the similar nucleophilicity of the two nitrogen atoms.[1][2] The outcome of the reaction is a delicate balance between steric hindrance, electronics, and reaction conditions (base, solvent, temperature), which can favor either the kinetic or thermodynamic product.[3]

Root Cause Analysis:

  • Steric Hindrance: The most intuitive factor. Bulky substituents at the C3 (or C5) position will sterically encumber the adjacent N2 atom, making the N1 position more accessible to the electrophile.[4]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the corresponding pyrazolate anion.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Forms faster via the lower energy transition state. This product is often the less stable isomer. Reactions under kinetic control are typically run at lower temperatures and are irreversible.[3][5]

    • Thermodynamic Product: The most stable isomer. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, longer reaction times, and the use of bases that can reversibly deprotonate the pyrazole.[3][6]

Troubleshooting Strategies & Solutions:

  • Leverage Steric Hindrance: If your C3 substituent is small, consider replacing it with a bulkier group if the synthesis allows. For alkylation, bulkier alkylating agents (e.g., isopropyl vs. methyl iodide) will also favor reaction at the less hindered N1 position.

  • Optimize Base and Solvent System: This is often the most practical solution.

    • For N1 Selectivity (Less Hindered Nitrogen): Use of alkali metal carbonates like K₂CO₃ in polar aprotic solvents like DMSO has been shown to be highly effective for achieving regioselective N1-alkylation, even with smaller C3 substituents.[7][8] The larger cation (K+) may coordinate preferentially with the less hindered nitrogen.

    • For N2 Selectivity (More Hindered Nitrogen): Achieving N2 selectivity is often more challenging. Some specialized methods use magnesium-catalyzed reactions or specific directing groups to favor the more hindered nitrogen.[2] Using a strong, non-coordinating base like sodium hydride (NaH) can sometimes alter selectivity compared to carbonate bases.[2][9]

  • Control Temperature:

    • To favor the kinetic product , run the reaction at a low temperature (e.g., 0 °C or below) and monitor carefully to stop the reaction upon consumption of the starting material.

    • To favor the thermodynamic product , use higher temperatures (e.g., reflux) to allow the initially formed mixture to equilibrate to the more stable isomer.[5]

Workflow: Selecting an N-Alkylation Strategy

The following decision tree can guide your experimental design for controlling N-alkylation regioselectivity.

cluster_start Start: 3-Substituted NH-Pyrazole cluster_path1 Path 1: Steric Control cluster_path2 Path 2: Condition Optimization start Is the C3 substituent bulky (e.g., t-Bu, Phenyl)? p1_yes High N1 selectivity is likely. Use standard conditions (e.g., K2CO3, DMF/DMSO). start->p1_yes Yes p2_no Regioselectivity is uncertain. Which isomer is desired? start->p2_no No p2_n1 Target: N1 Isomer (Less Hindered) p2_no->p2_n1 N1 p2_n2 Target: N2 Isomer (More Hindered) p2_no->p2_n2 N2 p2_n1_sol Strategy: K2CO3 in DMSO. Justification: System proven effective for high N1-selectivity. p2_n1->p2_n1_sol p2_n2_sol Strategy: Consider Mg-catalysis or NaH in specific solvent systems. Justification: Non-standard conditions required to overcome steric bias. p2_n2->p2_n2_sol

Caption: Decision workflow for N-alkylation of 3-substituted pyrazoles.

Section 2: C-H Functionalization

Direct C-H functionalization is a powerful tool for elaborating the pyrazole core, but controlling which C-H bond reacts (C3, C4, or C5) is paramount.

FAQ 2.1: I'm trying to perform a direct C-H arylation on my N1-substituted pyrazole, but I'm getting a mixture of C5 and C4-arylated products. How can I get selective C5-arylation?

This is a common issue in palladium-catalyzed direct C-H arylations.[10] While the C4 position is electronically the most reactive towards classical electrophilic substitution, the C5-H bond is often more acidic and sterically accessible, making it susceptible to metalation.[1][11]

Root Cause Analysis:

  • Intrinsic Reactivity: The C4 position is the most electron-rich and thus favored in electrophilic aromatic substitution (SEAr) type mechanisms.[12][13][14]

  • Acidity & Metalation: The C5-H bond is adjacent to two nitrogen atoms, increasing its acidity. This makes it the preferred site for deprotonation or concerted metalation-deprotonation (CMD) mechanisms, which are common in Pd-catalyzed C-H activations.[10]

  • Directing Groups: The substituent at the N1 position plays a crucial role. Many N1-substituents can act as directing groups, guiding the metal catalyst to the C5 position.[15][16]

Troubleshooting Strategies & Solutions:

  • Install a Directing Group: The most reliable strategy for C5-functionalization is to use an N1-substituent that can coordinate to the metal catalyst. Pyridyl, pyrimidyl, and amide groups are excellent directing groups for this purpose.[17][18]

  • Use a Blocking Group at C4: If modifying the N1-substituent is not feasible, installing a removable blocking group at the C4 position is a highly effective strategy.[10] Halogens (Br, Cl) or an ester group can be introduced at C4, forcing the C-H activation to occur exclusively at C5.[10] The blocking group can then be removed in a subsequent step.

  • Catalyst and Ligand Choice: For N-aryl pyrazoles, catalyst systems like Pd(OAc)₂ with specific ligands can favor C5 arylation. The choice of solvent is also critical; non-polar solvents can sometimes enhance C5 selectivity.[19][20]

Data Summary: Effect of C4-Blocking Groups on C5-Arylation

C4-Blocking GroupTypical Introduction MethodKey AdvantageRemoval Condition ExampleReference
Bromo (Br)NBS in CH₃CNHigh directing efficiencyCatalytic hydrogenation (H₂, Pd/C)[10]
Chloro (Cl)NCS in CH₃CNCost-effectiveCatalytic hydrogenation (H₂, Pd/C)[10]
Ester (CO₂Et)Vilsmeier-Haack followed by oxidation/esterificationEasily removed, versatile handleSaponification (NaOH) then decarboxylation (heat)[10]
FAQ 2.2: My goal is C4-functionalization, but the reaction is not working or is giving me other isomers. What should I do?

C4-functionalization typically relies on electrophilic aromatic substitution (SEAr) mechanisms due to the high electron density at this position.[13][21] Failures often arise from deactivation of the ring or competing side reactions.

Troubleshooting Strategies & Solutions:

  • Reaction Type: Ensure you are using a reaction known to proceed via an SEAr mechanism.

    • Halogenation: Use N-halosuccinimides (NBS, NCS, NIS). These are often milder and more selective than diatomic halogens.[12][22][23]

    • Nitration: A mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a classic nitrating agent. For milder conditions, acetyl nitrate (HNO₃/Ac₂O) can be effective.[12][24][25]

    • Thiocyanation/Selenocyanation: Reagents like NH₄SCN or KSeCN with an oxidant like PhICl₂ can provide selective C4-functionalization.[26]

  • Check for Deactivating Groups: If your pyrazole contains strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring may be too deactivated for the electrophilic substitution to occur under standard conditions. More forcing conditions (higher temperature, stronger acid catalyst) may be required.

  • Protect the N1-Position: For NH-pyrazoles, the nitrogen atoms can compete with the C4 position for the electrophile.[21] Protecting the nitrogen with a removable group (e.g., Boc, SEM) can prevent N-functionalization and improve yields of the C4-substituted product.

Protocol: Regioselective C4-Bromination of 1-Phenylpyrazole

This protocol provides a reliable method for the selective functionalization of the C4 position.[22][23]

Materials:

  • 1-Phenylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of 1-phenylpyrazole (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-1-phenylpyrazole.

Self-Validation: The success of this protocol is confirmed by ¹H NMR spectroscopy, where the disappearance of the C4-H proton signal (typically a triplet around 6.5 ppm) and the appearance of the product signals will be observed.

Section 3: The Challenge of C3-Functionalization

The C3 position is notoriously the most difficult to functionalize directly due to its lower electron density and proximity to the N2 atom.[27]

FAQ 3.1: Direct methods for C3-functionalization are failing. Are there any reliable indirect or modern strategies?

Yes, while direct C3-H activation is challenging, several clever strategies have been developed to access this position.

Advanced Strategies:

  • Directed Metalation/Deprotonation: This is a powerful strategy. By installing a suitable directing group at the N1 position (e.g., a removable pivaloyl or SEM group), it is possible to direct a strong base (like LDA or n-BuLi) to selectively deprotonate the C5 position. After functionalizing C5, the directing group can be moved from N1 to N2. This clever "ring shuffle" effectively transforms the original C3 position into the newly activated C5 position, which can then be functionalized.[27]

  • Pyrazole N-Oxides: A modern approach involves the use of pyrazole N-oxides. The N-oxide functionality activates the adjacent C3 position, enabling novel transformations such as regioselective coupling with arynes to form C3-hydroxyarylated pyrazoles.[27][28]

  • Catalyst Control: Specific catalyst systems have been developed that show a preference for C3. For example, a Pd(II)/phenanthroline catalyst system has been reported for the direct arylation of the C3 position with aryl iodides.[27]

Conceptual Workflow: C3-Functionalization via N-Oxide Strategy

This diagram illustrates the logic behind using an N-oxide to activate the C3 position for functionalization.

cluster_workflow C3-Functionalization via N-Oxide Activation A Start: N-Substituted Pyrazole B Step 1: Oxidation (e.g., m-CPBA) A->B C Intermediate: Pyrazole N-Oxide B->C D Step 2: C3-Activation (e.g., Reaction with Aryne) C->D E Product: C3-Functionalized Pyrazole D->E

Caption: Conceptual flow for activating the C3-position using an N-oxide.

References

  • O'Sullivan, L., Patel, K. V., Rowley, B. C., Brownsey, D. K., Gorobets, E., & Gelfand, B. S. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]

  • Jasiulionis, M., & Šačkus, A. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]

  • O'Sullivan, L., Patel, K. V., Rowley, B. C., Brownsey, D. K., Gorobets, E., & Gelfand, B. S. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Berteina-Raboin, S., Messaoudi, S., & Brion, J.-D. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 15, 2231–2238. Available at: [Link]

  • Unknown Author. (2018). Pyrazole. SlideShare. Available at: [Link]

  • Baxter, R. D., Jolit, A., & Holmes, M. T. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Wiley. (n.d.). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Jasiulionis, M., & Šačkus, A. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • Thieme. (n.d.). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Available at: [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

  • Shestakov, A. S., Osipyan, A. A., Novikov, M. S., Khlebnikov, A. F., & Starova, G. L. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • ACS Publications. (2023). Visible-Light-Mediated Regioselective C3–H Selenylation of Pyrazolo[1,5-a]pyrimidines Using Erythrosine B as Photocatalyst. Available at: [Link]

  • Alberico, D., & Chen, G. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Wang, X., Zhang, Y., & Liu, Y. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Chen, K., & Yu, J.-Q. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]

  • Kurbangaleev, A. R., & Sinyashin, O. G. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 28(11), 4333. Available at: [Link]

  • Ahamed, M. B., & Siddiqui, M. R. H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Retrieved from [Link]

  • Kairaliyeva, D. M., & Likhar, P. R. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available at: [Link]

  • Wang, X., & Tan, C.-H. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Cook, A. K., & Schiesser, C. H. (2018). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. PMC. Available at: [Link]

  • Wang, X., & Tan, C.-H. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Available at: [Link]

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Available at: [Link]

  • Unknown Author. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. ScienceDirect. Available at: [Link]

  • OUCI. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • MDPI. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Available at: [Link]

  • Shabani, S., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available at: [Link]

  • ResearchGate. (2022). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Unknown Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. KSU. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

Sources

Technical Support Center: Purification of (4-Iodo-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (4-iodo-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide robust, field-tested solutions to ensure the high purity required for downstream applications. Our guidance is grounded in established chemical principles and validated methodologies.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses the most frequently encountered issues during the purification of this compound. We delve into the root cause of each impurity and provide detailed, step-by-step protocols for their effective removal.

Issue 1: Presence of Unreacted 4-Iodopyrazole

Q: My final product is contaminated with the starting material, 4-iodopyrazole. How can I remove it?

A: This is a common issue arising from incomplete alkylation of the pyrazole nitrogen. The key to separation lies in the significant difference in acidity between the product and the starting material. Your product, this compound, is a carboxylic acid, while 4-iodopyrazole is only weakly acidic. This difference can be exploited through a liquid-liquid extraction procedure.

Underlying Principle: The carboxylic acid group of your product will be deprotonated by a mild base, such as sodium bicarbonate, forming a water-soluble carboxylate salt. In contrast, the N-H proton of 4-iodopyrazole is significantly less acidic (pKa ≈ 14-15) and will not be deprotonated by a weak base, thus remaining in the organic phase.

Step-by-Step Protocol: Base-Wash Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ evolution) as the acid is neutralized.

  • Separation: Allow the layers to separate. The deprotonated this compound sodium salt will be in the aqueous layer, while the unreacted 4-iodopyrazole remains in the organic layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, you can back-extract the organic layer with a fresh portion of saturated NaHCO₃ solution.

  • Acidification: Combine the aqueous layers and cool them in an ice bath. Slowly acidify the aqueous solution with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ≈ 2-3). Your purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Issue 2: Contamination with Di-Alkylated Byproducts

Q: I am observing a persistent impurity that I suspect is a di-alkylated species. How can I confirm this and remove it?

A: Di-alkylation can occur, leading to the formation of a quaternary pyrazolium salt. This byproduct is often highly polar and can sometimes co-precipitate with your desired product.

Identification and Removal Strategy:

  • Identification: The most definitive way to identify this impurity is through Nuclear Magnetic Resonance (NMR) spectroscopy. The di-alkylated species will show distinct shifts in the pyrazole ring protons and the methylene protons of the acetic acid moiety. High-Performance Liquid Chromatography (HPLC) can also be used to detect this more polar impurity.

  • Removal:

    • Recrystallization: This is often the most effective method. Since your desired product is a zwitterionic solid, its solubility properties can be carefully manipulated. A mixed solvent system is often successful.

    • Chromatography: If recrystallization is unsuccessful, flash column chromatography on silica gel can be employed. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity will allow for the separation of your product from the more polar di-alkylated byproduct.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at elevated temperatures. The ideal solvent will fully dissolve your product at a higher temperature but show limited solubility at lower temperatures.

  • Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for pure this compound?

A1: The melting point of pure this compound is typically in the range of 178-182 °C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any organic impurities.

  • HPLC (High-Performance Liquid Chromatography): To quantify the purity and detect trace impurities.

  • Melting Point Analysis: As a quick and effective indicator of purity.

Q3: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction?

A3: While NaOH would also deprotonate the carboxylic acid, it is a much stronger base and could potentially lead to side reactions, such as hydrolysis of the iodo-group, especially if the solution is heated. Sodium bicarbonate is sufficiently basic to perform the separation and is a milder, safer choice.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the identified impurity.

Purification_Workflow Crude_Product Crude this compound Analysis Analyze Purity (NMR, HPLC, MP) Crude_Product->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity > 98% Impurity_ID Identify Impurity Analysis->Impurity_ID Purity < 98% Unreacted_SM Unreacted 4-Iodopyrazole Impurity_ID->Unreacted_SM Starting Material Detected Di_Alkylated Di-Alkylated Byproduct Impurity_ID->Di_Alkylated Polar Impurity Detected Base_Wash Perform Base-Wash Extraction Unreacted_SM->Base_Wash Recrystallization Recrystallization or Chromatography Di_Alkylated->Recrystallization Base_Wash->Crude_Product Re-analyze Recrystallization->Crude_Product Re-analyze

Caption: Decision workflow for purification based on impurity identification.

References

  • General Organic Chemistry Principles: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L.
  • Acidity of Pyrazoles: For an understanding of pyrazole pKa values, refer to comprehensive organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith.
  • Alkylation of Pyrazoles: The regioselectivity of pyrazole alkylation is discussed in "Comprehensive Organic Chemistry II" (Vol. 4, Chapter 4.05)

Validation & Comparative

Spectroscopic Differentiation of Halogenated Pyrazole Isomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In medicinal chemistry, the pyrazole scaffold is ubiquitous, anchoring blockbuster drugs like Celecoxib and Rimonabant. However, the synthesis of substituted pyrazoles—particularly via the condensation of hydrazines with 1,3-diketones—often yields mixtures of 1,3- and 1,5-disubstituted regioisomers .

These isomers are chemically distinct entities with vastly different biological activities (SAR cliffs), yet they often exhibit identical mass spectral fragmentation and dangerously similar chromatographic retention times. Misassignment of regioisomerism at the scaffold stage can derail months of lead optimization.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish halogenated pyrazole isomers, leveraging specific NMR phenomena including the Heavy Atom Effect and Differential C-H Coupling Constants .

Critical Analysis: The NMR Toolkit

To objectively compare these isomers, we must move beyond simple 1H NMR integration and utilize heteronuclear properties that offer binary "Yes/No" structural confirmation.

The "Golden Rule" of C-H Coupling ( )

The most underutilized but powerful metric for distinguishing C3 from C5 positions in N-substituted pyrazoles is the one-bond carbon-proton coupling constant.

  • Mechanism: The lone pair on the pyridine-like nitrogen (N2) contributes to the s-character of the adjacent C3-H bond differently than the pyrrole-like nitrogen (N1) affects the C5-H bond.

  • Diagnostic Value:

    • C5-H: Exhibits a significantly larger coupling constant (

      
      ).
      
    • C3-H: Exhibits a smaller coupling constant (

      
      ).
      
    • C4-H: Typically intermediate (

      
      ).
      

Protocol: Run a Gated Decoupled


C NMR  (or a coupled HSQC) to measure these splittings without NOE enhancement distortion.
The Heavy Atom Effect (Halogenation)

When substituting Hydrogen with Halogens (F, Cl, Br, I), the


C chemical shift (

) of the attached carbon changes predictably. However, Iodine introduces a relativistic effect that defies simple electronegativity trends.
HalogenElectronic Effect

C Shift Trend (Ipso Carbon)
Diagnostic Feature
Fluorine (F) High ElectronegativityUpfield (Shielded) Large

(~250 Hz) doublet.
Chlorine (Cl) Inductive WithdrawalDownfield (Deshielded) Small shift change; often requires MS confirmation.
Bromine (Br) Inductive/PolarizabilityDownfield (Deshielded) Distinct shift; characteristic isotope pattern in MS.
Iodine (I) Spin-Orbit Coupling Significant Upfield "Heavy Atom Effect" : C-I often appears at 0–80 ppm, far upfield of C-Br.

Expert Insight: Do not mistake an iodinated carbon for an aliphatic carbon. The spin-orbit coupling of the iodine's heavy nucleus shields the attached carbon nucleus, often pushing its resonance into the "aliphatic" region (e.g., 60-80 ppm) despite being aromatic.

Comparative Analysis: 1,3- vs. 1,5-Isomers

The distinction between a 1,3-disubstituted and a 1,5-disubstituted pyrazole is the most common analytical challenge.

Structural Logic
  • 1,3-Isomer: The N-substituent (e.g., Methyl, Phenyl) is spatially distant from the C3-substituent.

  • 1,5-Isomer: The N-substituent is spatially crowded against the C5-substituent.

The NOE/ROESY Decision Tree

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space magnetization transfer (< 5 Å).

  • Scenario A: 1,5-Disubstituted Pyrazole

    • Observation: Strong NOE correlation between the N-substituent protons and the C5-substituent protons (or F).

  • Scenario B: 1,3-Disubstituted Pyrazole

    • Observation: NOE correlation between N-substituent and the H5 proton .

    • Note: If C5 is halogenated (no H5), you will see no NOE to the substituent. You must rely on the absence of NOE and the

      
       of the remaining H4 proton.
      

Visualization of Logic Pathways

Workflow for Isomer Assignment

PyrazoleAssignment Start Unknown Halogenated Pyrazole Isomer CheckH Are there protons on C3 or C5? Start->CheckH MeasureJ Measure 1J(C-H) (Gated Decoupled 13C) CheckH->MeasureJ Yes (H present) NOE_Exp Run 1D/2D NOESY (Target N-R Group) CheckH->NOE_Exp No (Fully Substituted) J_High 1J > 185 Hz (Indicates C5-H) MeasureJ->J_High J_Low 1J < 178 Hz (Indicates C3-H) MeasureJ->J_Low Result_13 1,3-Isomer (H is at C5) J_High->Result_13 H is adjacent to N1 Result_15 1,5-Isomer (H is at C3) J_Low->Result_15 H is distant from N1 NOE_Pos Strong NOE to Substituent X NOE_Exp->NOE_Pos NOE_Neg NOE to H4 only (No NOE to X) NOE_Exp->NOE_Neg Result_15_NOE 1,5-Isomer (Steric Proximity) NOE_Pos->Result_15_NOE Result_13_NOE 1,3-Isomer (Spatial Separation) NOE_Neg->Result_13_NOE

Caption: Decision matrix for assigning pyrazole regiochemistry using coupling constants and NOE data.

Experimental Protocols

Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3 if possible. Pyrazoles can aggregate or tautomerize (if NH-unsubstituted) in non-polar solvents. DMSO disrupts aggregation and sharpens exchangeable proton signals.

  • Concentration: 10–20 mg in 0.6 mL solvent is ideal for

    
    C detection.
    
Gated Decoupled C NMR (For )

Standard


C spectra use broadband decoupling, collapsing multiplets into singlets. To see the coupling constants:
  • Pulse Sequence: zgig (Bruker) or equivalent inverse-gated decoupling.

  • Delay (D1): Set to 2–5 seconds to allow relaxation (NOE buildup is minimized to retain quantitative intensity, though less critical for simple

    
     measurement).
    
  • Acquisition: Acquire sufficient scans (typically 512–1024) to resolve the splitting of the aromatic carbons.

  • Analysis: Measure the distance (in Hz) between the outer legs of the doublet for the C-H carbon of interest.

1D Selective NOESY

More sensitive and faster than 2D NOESY for specific questions.

  • Target: Select the resonance of the N-Methyl or N-Aryl group for excitation.

  • Mixing Time: 500–800 ms.

  • Analysis: Look for positive enhancement of the adjacent substituent peak.

Data Summary: Chemical Shift Trends

The following table summarizes typical


C NMR shifts (ppm) for a generic 1-methyl-pyrazole scaffold. Note: Values are approximate and solvent-dependent.
PositionUnsubstituted4-Fluoro4-Chloro4-Bromo4-Iodo
C4 (Ipso) ~106.0~135.0 (d,

)
~108.0~95.0~55.0 (Heavy Atom)
C3 ~138.0~125.0 (d,

)
~136.0~139.0~144.0
C5 ~129.0~118.0 (d,

)
~127.0~130.0~135.0

Key Takeaway: Note the dramatic upfield shift of C4 in the 4-Iodo derivative (~55.0 ppm). A novice might mistake this for a methoxy or methylene carbon, but it is the tell-tale sign of the heavy atom effect.

References

  • Halogenated Pyrazole Crystallography & Spectroscopy

    • Russo, K. L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Molecules.
  • Heavy

    
    C NMR: 
    
    • Viesser, R. V., et al. (2018).[1] "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics.

  • Nitrogen-15 NMR Characterization

    • Claramunt, R. M., et al. (1994). "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2.
  • Tautomerism and Regioisomerism

    • Alkorta, I., et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Journal of Heterocyclic Chemistry.

Sources

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